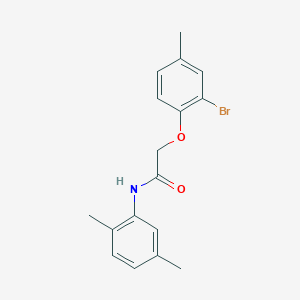![molecular formula C20H20N2O4 B379735 3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide CAS No. 326907-72-6](/img/structure/B379735.png)
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research. It is also known as DIBO or dioxobenzisoquinoline, and it has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用机制
DIBO works by covalently binding to cysteine residues in proteins, resulting in the formation of a thioether bond. This covalent modification of proteins can be used to selectively label and track specific proteins in cells and tissues.
Biochemical and Physiological Effects:
DIBO has been found to have minimal effects on cellular viability and function, making it a useful tool for studying protein function in cells. However, it is important to note that the covalent modification of proteins by DIBO may alter their function, and this should be taken into account when interpreting experimental results.
实验室实验的优点和局限性
One of the major advantages of using DIBO in lab experiments is its high selectivity for cysteine residues in proteins. This allows for the selective labeling and tracking of specific proteins in cells and tissues. However, it is important to note that DIBO labeling may not be suitable for all proteins, and the effects of DIBO labeling on protein function should be carefully considered.
未来方向
There are several potential future directions for research involving DIBO. One area of interest is the development of new cancer therapeutics based on DIBO and its derivatives. Additionally, there is potential for the use of DIBO in the study of protein-protein interactions and the development of new protein labeling techniques. Further research is also needed to fully understand the effects of DIBO labeling on protein function and to optimize its use as a tool in scientific research.
In conclusion, DIBO is a promising compound with potential applications in various scientific fields. Its high selectivity for cysteine residues in proteins makes it a useful tool for studying protein function in cells and tissues. However, further research is needed to fully understand its effects and optimize its use as a tool in scientific research.
合成方法
The synthesis of DIBO involves the reaction of 2-amino-1,3-dioxoisoindoline with 2-(bromomethyl)oxolane in the presence of a base. The reaction results in the formation of DIBO as a white solid with a high yield.
科学研究应用
DIBO has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-cancer properties and has been used in the development of cancer therapeutics. It has also been studied for its potential use as a tool in chemical biology research, specifically in the field of protein labeling.
属性
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-17(21-12-14-6-3-11-26-14)9-10-22-19(24)15-7-1-4-13-5-2-8-16(18(13)15)20(22)25/h1-2,4-5,7-8,14H,3,6,9-12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYRJRBPWBHODK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

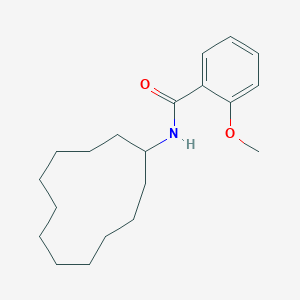
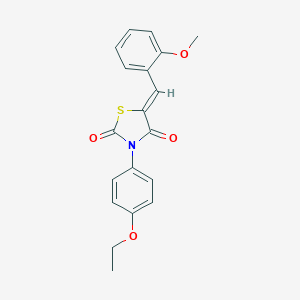
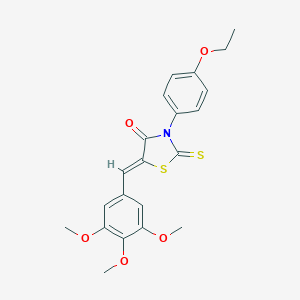
![2-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379657.png)
![2-[(8-Quinolinylsulfonyl)amino]benzoic acid](/img/structure/B379658.png)
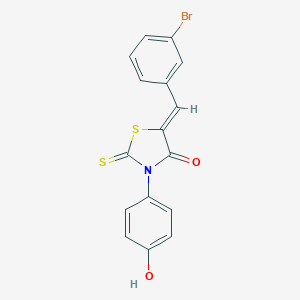
![2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379660.png)
![2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B379661.png)
![1-[(2-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B379663.png)
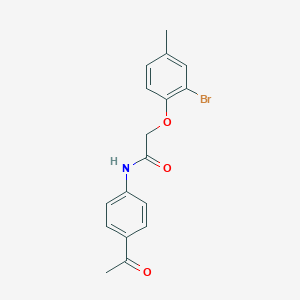
![1-ethyl-6-(1-pyrrolidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B379666.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379667.png)
![Methyl 2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379669.png)
